molecular formula C17H16ClN3O5 B2930531 N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide CAS No. 941958-43-6

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide

Cat. No.: B2930531
CAS No.: 941958-43-6
M. Wt: 377.78
InChI Key: FJJDJAHQPGOGOS-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16ClN3O5 and its molecular weight is 377.78. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis Techniques

Research into the synthesis of similar compounds involves novel approaches to chemical synthesis, exploring electrophilic and nucleophilic characteristics of alpha-nitro ketone intermediates. Such studies aim to develop new methods for creating complex molecules with potential applications in medicinal chemistry and bioactive substance development (Zhang, Tomizawa, & Casida, 2004).

Interaction with Biological Receptors

Investigations into how related compounds interact with biological receptors, such as the CB1 cannabinoid receptor, offer insights into the development of new therapeutic agents. These studies involve molecular modeling and conformational analysis to understand the binding mechanisms and functional implications of these interactions, potentially leading to new drug discoveries (Shim et al., 2002).

Antimicrobial and Antileishmanial Activities

Research on the antimicrobial and antileishmanial activities of related compounds is crucial for identifying new treatments for infectious diseases. By synthesizing and testing various analogues, researchers aim to discover compounds with significant bioactivity against pathogens, contributing to the development of new antimicrobial agents (Tahghighi et al., 2011).

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(5-nitrofuran-2-carbonyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O5/c18-12-5-4-6-13(11-12)20(17(23)19-9-2-1-3-10-19)16(22)14-7-8-15(26-14)21(24)25/h4-8,11H,1-3,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJDJAHQPGOGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.